1-[(2,4-dichlorophenyl)methyl]-N-(3,4-dimethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
This compound belongs to the dihydropyridine carboxamide class, characterized by a 2-oxo-1,2-dihydropyridine core substituted with a 2,4-dichlorobenzyl group at position 1 and an N-(3,4-dimethoxyphenyl)carboxamide moiety at position 2. Its structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to halogenated aromatic systems.
Properties
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-N-(3,4-dimethoxyphenyl)-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2N2O4/c1-28-18-8-7-15(11-19(18)29-2)24-20(26)16-4-3-9-25(21(16)27)12-13-5-6-14(22)10-17(13)23/h3-11H,12H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCCGAYVTZWFSOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=C(C=C(C=C3)Cl)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,4-dichlorophenyl)methyl]-N-(3,4-dimethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the dichlorophenyl intermediate: This step involves the reaction of 2,4-dichlorobenzyl chloride with a suitable nucleophile to form the dichlorophenyl intermediate.
Coupling with the pyridine derivative: The dichlorophenyl intermediate is then coupled with a pyridine derivative under specific conditions to form the desired pyridine carboxamide structure.
Introduction of the dimethoxyphenyl group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability.
Chemical Reactions Analysis
Types of Reactions
1-[(2,4-dichlorophenyl)methyl]-N-(3,4-dimethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
1-[(2,4-dichlorophenyl)methyl]-N-(3,4-dimethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2,4-dichlorophenyl)methyl]-N-(3,4-dimethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
Compound A : 4-(2-Bromophenyl)-N-(3,4-dimethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (21)
- Structural Differences : Replaces the 2,4-dichlorobenzyl group with a 2-bromophenyl substituent.
- Synthesis : Synthesized via benzyne cyclization using lithium hexamethyldisilazide, yielding intermediates for alkaloid derivatives.
Compound B : N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Structural Differences : Lacks the dichlorobenzyl group; instead, a 3-bromo-2-methylphenyl group is directly attached via the amide.
- Crystallography : Exhibits near-planar conformation (dihedral angle = 8.38°) due to extended π-conjugation, with dimerization via N–H⋯O hydrogen bonds.
Functional Group Analogues
Compound C : DM-11 (1-(2,4-Dichlorobenzyl)-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide)
- Core Variation : Replaces dihydropyridine with a pyrrole ring.
- Substituents : Retains the 2,4-dichlorobenzyl group but introduces methyl groups on the pyrrole and pyridine rings.
- Impact : The pyrrole core may alter electron distribution, reducing aromatic stabilization but enhancing flexibility for target binding.
Compound D: 1-[2-(3,4-Dimethoxyphenyl)ethyl]-N-(2-furylmethyl)-2-imino-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide
- Complexity: Features a fused tricyclic system with an imino group and furylmethyl substituent.
Comparative Data Table
Key Research Findings
Electronic Effects : The 3,4-dimethoxyphenyl group in the target compound and Compound A enhances electron density, favoring interactions with electron-deficient biological targets .
Halogen Impact : Chlorine in the target compound may improve binding affinity via halogen bonding compared to bromine in Compound A, but with increased steric bulk .
Structural Rigidity : The near-planar conformation of Compound B suggests that the target compound’s dichlorobenzyl group may introduce slight torsional strain, affecting packing efficiency .
Solubility Trade-offs : The dimethoxy groups improve aqueous solubility, whereas dichlorophenyl and pyrrole cores (Compound C) prioritize lipid membrane penetration .
Biological Activity
1-[(2,4-dichlorophenyl)methyl]-N-(3,4-dimethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHClNO
- Molecular Weight : 433.29 g/mol
- CAS Number : 320419-63-4
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound. In vitro tests demonstrated significant activity against various pathogens. For instance, the minimum inhibitory concentration (MIC) values were reported to be as low as 0.22 to 0.25 μg/mL against certain bacterial strains, indicating potent antimicrobial effects .
Anticancer Properties
The compound has shown promising results in anticancer assays. Research indicates that it exhibits cytotoxic effects on multiple cancer cell lines. For instance:
- HCT-116 (colon carcinoma) : IC values around 6.2 μM.
- T47D (breast cancer) : IC values of 27.3 μM for one derivative .
These findings suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells.
The mechanism through which this compound exerts its biological effects appears to involve the inhibition of specific metabolic pathways and enzymes. Notably, some derivatives have been shown to inhibit acetylcholinesterase (AChE), which may contribute to their therapeutic potential in neurodegenerative diseases .
Case Studies
- Antimicrobial Evaluation : In a study involving various derivatives of the compound, it was noted that certain modifications enhanced its antimicrobial efficacy against both Gram-positive and Gram-negative bacteria .
- Cytotoxicity Assays : A study assessed the cytotoxicity of the compound against different cancer cell lines, revealing that structural variations significantly influenced its activity profile .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 433.29 g/mol |
| CAS Number | 320419-63-4 |
| Antimicrobial MIC (μg/mL) | 0.22 - 0.25 |
| HCT-116 IC (μM) | 6.2 |
| T47D IC (μM) | 27.3 |
Q & A
Q. What are the recommended synthetic routes and critical reaction conditions for preparing this compound?
The synthesis involves multi-step organic reactions, typically starting with the formation of the dihydropyridine core. Key steps include:
- Cyclization : Use precursors like 2-chloronicotinic acid and substituted anilines under reflux with pyridine and p-toluenesulfonic acid as catalysts .
- Substitution : Introduce the (2,4-dichlorophenyl)methyl group via alkylation or nucleophilic substitution.
- Amide coupling : React with 3,4-dimethoxyaniline using carbodiimide-based coupling agents. Optimal conditions include controlled pH, solvents (e.g., DMF or ethanol), and temperatures (60–100°C) to achieve yields >70% .
Q. Which analytical techniques are essential for confirming the compound’s structural integrity?
- NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions and amide bond formation .
- X-ray crystallography : Resolve tautomeric forms (e.g., lactam vs. hydroxy-pyridine tautomers) and confirm planar conformations due to π-conjugation .
- HPLC-MS : Assess purity (>95%) and molecular weight confirmation .
Advanced Research Questions
Q. How can computational chemistry tools predict this compound’s reactivity and biological target interactions?
- Docking simulations : Use software like AutoDock to model interactions with enzymes (e.g., kinases or oxidoreductases) based on its dihydropyridine core and aromatic substituents .
- DFT calculations : Predict redox potentials and electron density distribution to identify reactive sites for functionalization .
- MD simulations : Study stability in biological membranes using force fields like CHARMM .
Q. What strategies address contradictory data in biological activity assays (e.g., inconsistent IC₅₀ values)?
- Dose-response refinement : Repeat assays with tighter concentration gradients (e.g., 0.1–100 µM) and use statistical models (e.g., Hill equation) to improve accuracy .
- Off-target profiling : Employ high-throughput screening against unrelated receptors to rule out nonspecific binding .
- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing Cl with F) to isolate structure-activity relationships (SAR) .
Q. How can reaction fundamentals and experimental design optimize large-scale synthesis?
- DoE (Design of Experiments) : Apply factorial designs to test variables like catalyst loading (0.5–2.0 mol%), solvent polarity (DMF vs. THF), and temperature (50–120°C) .
- Kinetic studies : Use in-situ FTIR to monitor reaction progress and identify rate-limiting steps .
- Process intensification : Explore flow chemistry to enhance heat/mass transfer and reduce side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
